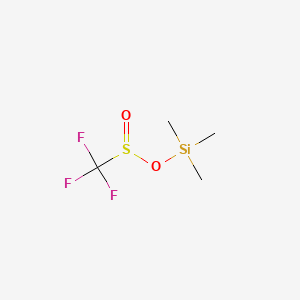

Trifluoromethanesulfinic acid trimethylsilyl ester

Beschreibung

Trifluoromethanesulfinic acid trimethylsilyl ester is an organosilicon compound with the formula CF3SO2OSi(CH3)3. It is a colorless, moisture-sensitive liquid primarily used in organic synthesis. This compound is known for its ability to activate ketones and aldehydes, making it a valuable reagent in various chemical reactions .

Eigenschaften

IUPAC Name |

trimethylsilyl trifluoromethanesulfinate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F3O2SSi/c1-11(2,3)9-10(8)4(5,6)7/h1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTQMDSSUZGAUMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OS(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9F3O2SSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of trifluoromethanesulfinic acid trimethylsilyl ester typically involves the reaction of trifluoromethanesulfonic acid with trimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis. The reaction mixture is usually stirred at room temperature for several hours, followed by distillation to purify the product .

Industrial Production Methods

Industrial production of trifluoromethanesulfinic acid trimethylsilyl ester follows a similar synthetic route but on a larger scale. The reaction is conducted in a controlled environment to ensure high purity and yield. The use of advanced distillation techniques helps in the efficient separation of the desired product from impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Trifluoromethanesulfinic acid trimethylsilyl ester undergoes various types of chemical reactions, including:

Silylation: It is used as a silylating agent to form trimethylsilyl-enol ethers from esters of α-diazoacetoacetic acid.

Activation of Ethers: It activates benzyl and allyl ethers for the alkylation of sulfides.

Cyclization: It facilitates the Dieckmann-like cyclization of ester-imides and diesters.

Common Reagents and Conditions

Common reagents used in reactions with trifluoromethanesulfinic acid trimethylsilyl ester include boron trifluoride etherate, organolithium reagents, and chiral ligands. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .

Major Products Formed

The major products formed from reactions involving trifluoromethanesulfinic acid trimethylsilyl ester include trimethylsilyl-enol ethers, cyclohexenones, and symmetrical ethers .

Wissenschaftliche Forschungsanwendungen

Trifluoromethanesulfinic acid trimethylsilyl ester has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of trifluoromethanesulfinic acid trimethylsilyl ester involves its ability to act as a strong electrophile. It activates ketones and aldehydes by forming a silyl enol ether intermediate, which then undergoes further reactions. The compound’s electrophilic nature makes it effective in various organic transformations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Trimethylsilyl trifluoromethanesulfonate: Another organosilicon compound with similar applications in organic synthesis.

(Trimethylsilyl)methyl trifluoromethanesulfonate: Used in similar silylation reactions.

Uniqueness

Trifluoromethanesulfinic acid trimethylsilyl ester is unique due to its high electrophilicity and ability to activate a wide range of substrates. Its moisture sensitivity and specific reaction conditions make it distinct from other silylating agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.